4-[5-(4-nitrophenyl)-2-furoyl]morpholine
Overview
Description
4-[5-(4-nitrophenyl)-2-furoyl]morpholine is a useful research compound. Its molecular formula is C15H14N2O5 and its molecular weight is 302.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.09027155 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
4-[5-(4-Nitrophenyl)-2-Furoyl]morpholine and related compounds demonstrate significant potential in antimicrobial applications. For instance, research on 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines revealed antimicrobial activities, particularly against C. neoformans ATCC 208821 (Matiichuk et al., 2021).
Synthesis of Biologically Active Compounds
This compound is an important intermediate in the synthesis of various biologically active compounds. Its derivatives are crucial in developing small molecule inhibitors for cancer research (Wang et al., 2016).
Applications in Organic Synthesis
In organic synthesis, compounds like this compound are used to produce other chemical intermediates. For example, they are used in the synthesis of rivaroxaban, an anticoagulant agent, demonstrating their utility in creating complex organic molecules (Mali et al., 2015).
Exploring Reaction Mechanisms
The compound and its derivatives are also valuable in studying chemical reaction mechanisms, such as in aminolysis reactions. They provide insights into the behavior of cyclic secondary amines in acetonitrile (Um et al., 2015).
Development of Novel Anticancer Drugs
Derivatives of this compound are being explored in the development of new anticancer drugs. The cytotoxic effects of such compounds on various cell lines have been a subject of recent studies, showing promise in cancer treatment (Doan et al., 2016).
Improvement of Drug Synthesis Processes
Research also focuses on improving the synthesis processes of drugs using these compounds. For instance, studies have been conducted on optimizing conditions for continuous production of intermediates like 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors, which is key in synthesizing Linezolid (Pereira et al., 2021).
Synthesis and Biological Activity Studies
Further studies involve the synthesis of novel compounds like [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones using this compound derivatives and testing their analgesic and anti-inflammatory activities (Demchenko et al., 2015).
Properties
IUPAC Name |
morpholin-4-yl-[5-(4-nitrophenyl)furan-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-15(16-7-9-21-10-8-16)14-6-5-13(22-14)11-1-3-12(4-2-11)17(19)20/h1-6H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWSHWRHHJZQPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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